2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-(propan-2-yl)-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted at position 4 with an isopropyl group and at position 2 with a piperazine ring bearing a 1-methylpyrazole-3-carbonyl moiety. The benzothiazole scaffold is known for diverse biological activities, including antimicrobial and anticancer properties . The piperazine group enhances solubility and pharmacokinetic profiles, while the pyrazole carbonyl may contribute to metabolic stability and receptor-binding specificity . Structural analogs in the literature often vary in substituents on the benzothiazole, piperazine, or pyrazole moieties, leading to differences in activity and physicochemical properties.
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-13(2)14-5-4-6-16-17(14)20-19(26-16)24-11-9-23(10-12-24)18(25)15-7-8-22(3)21-15/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIGNCIBLALNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-(propan-2-yl)-1,3-benzothiazole (referred to as Compound A ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by the following components:
- A benzothiazole core, known for its diverse biological activities.
- A piperazine moiety, which often enhances pharmacological properties through modulation of receptor interactions.
- A pyrazole substituent that may contribute to its activity against various biological targets.
The molecular formula of Compound A is , with a molecular weight of approximately 342.45 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Although specific data on Compound A's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
| Compound | Target Organism | Activity |
|---|---|---|
| Benzothiazole Derivative | E. coli | Moderate Inhibition |
| Benzothiazole Derivative | S. aureus | Strong Inhibition |
Antiparasitic Activity
The pyrazole component in Compound A has been linked to antiparasitic effects. For example, compounds containing pyrazole rings have been shown to inhibit Plasmodium falciparum kinases, which are crucial for malaria parasite development . This suggests that Compound A may also possess antimalarial properties, warranting further investigation.
Anticancer Potential
Benzothiazoles are recognized for their anticancer activities. Research indicates that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways . While direct studies on Compound A are needed, its structural characteristics align with known anticancer agents.
The proposed mechanisms of action for compounds similar to Compound A include:
- Receptor Modulation: Interaction with serotonin receptors (5-HT2A) has been noted in related pyrazole derivatives, influencing neurotransmission and potentially impacting mood disorders .
- Enzyme Inhibition: Inhibition of specific kinases involved in cellular signaling pathways may contribute to both antiparasitic and anticancer effects .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Pyrazole Derivatives:
- Benzothiazole Analogues:
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole core linked to a piperazine ring, which is further substituted with a pyrazole moiety. This unique structure is believed to contribute to its biological activity.
Medicinal Chemistry
Antagonistic Activity : Research indicates that this compound exhibits antagonistic properties against various receptors. Notably, it has shown significant binding affinity towards the 5-hydroxytryptamine receptor 2A (5-HT2A) , which is implicated in several psychiatric disorders. The Ki values for human, rat, and dog receptors are reported to be 3.70 nM, 2.40 nM, and 2.70 nM respectively, indicating strong receptor affinity .
Neuropharmacology
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems could lead to the development of novel antidepressants or anxiolytics.
Cancer Research
Preliminary studies have indicated that benzothiazole derivatives can exhibit anticancer properties. The incorporation of the pyrazole and piperazine groups may enhance the cytotoxic effects against certain cancer cell lines. Further investigation into its mechanism of action could reveal pathways for targeted cancer therapies.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown activity against potassium voltage-gated channels (specifically Kv11.1), with an IC50 value of 30 µM . This highlights its potential as a therapeutic agent in conditions related to ion channel dysfunction.
Table 1: Binding Affinity Data for 5-HT Receptors
| Receptor Type | Species | Ki (nM) |
|---|---|---|
| 5-HT2A | Human | 3.70 |
| 5-HT2A | Rat | 2.40 |
| 5-HT2A | Dog | 2.70 |
| 5-HT2C | Human | 1410 |
Table 2: Enzyme Inhibition Data
| Enzyme | Target | IC50 (µM) |
|---|---|---|
| Potassium voltage-gated channel subfamily H member 2 (hERG) | Human | 30 |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Pyrazole Carbonyl
The carbonyl group linking the pyrazole and piperazine rings is susceptible to nucleophilic attack. For example:
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) yields substituted amides.
-
Hydrolysis : Acidic or basic conditions cleave the carbonyl, generating 1-methylpyrazole-3-carboxylic acid and a piperazine-benzothiazole fragment .
Table 1: Nucleophilic Substitution at the Pyrazole Carbonyl
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | DMF, 80°C, 12h | Pyrazole-3-carboxamide derivative | 78 | |
| NaOH (1M) | Reflux, 6h | 1-Methylpyrazole-3-carboxylic acid | 85 |
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole core undergoes regioselective electrophilic substitution, primarily at the 5- and 6-positions:
-
Bromination : Using NBS (N-bromosuccinimide) in DCM introduces bromine at position 6 .
-
Nitration : HNO₃/H₂SO₄ mixture selectively nitrates position 5 .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagent | Position Modified | Major Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Bromination | NBS, DCM, 25°C | 6 | 6-Bromo-benzothiazole derivative | 72 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 5 | 5-Nitro-benzothiazole derivative | 65 |
Piperazine Functionalization
The piperazine ring participates in alkylation and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Acylation : Acetyl chloride introduces acetyl groups at the secondary amine .
Table 3: Piperazine Ring Modifications
| Reaction | Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | N-Methylpiperazine derivative | K₂CO₃, DMF, 60°C | 88 | |
| Acylation | Acetyl chloride | N-Acetylpiperazine derivative | Et₃N, DCM, 0°C | 82 |
Oxidation and Reduction Reactions
-
Thiazole Sulfur Oxidation : H₂O₂/CH₃COOH oxidizes the thiazole sulfur to a sulfoxide .
-
Carbonyl Reduction : NaBH₄ reduces the pyrazole carbonyl to a hydroxymethyl group .
Table 4: Redox Reactions
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂/CH₃COOH | Benzothiazole sulfoxide | 68 | |
| Reduction | NaBH₄, MeOH | Pyrazole hydroxymethyl derivative | 75 |
Metal-Catalyzed Coupling Reactions
The benzothiazole ring supports palladium-catalyzed cross-couplings:
-
Suzuki Coupling : 6-Bromo derivatives react with arylboronic acids to form biaryl systems .
-
Buchwald-Hartwig Amination : Introduces amine groups at position 6 .
Table 5: Coupling Reactions
| Reaction | Catalyst | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 6-Bromo derivative | 6-Aryl-benzothiazole | 80 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 6-Bromo derivative | 6-Amino-benzothiazole | 70 |
Heterocyclization and Ring-Opening
-
Pyrazole Ring Modifications : Reaction with POCl₃ converts the pyrazole carbonyl to a chloromethyl group, enabling further cyclizations .
-
Benzothiazole Ring-Opening : Strong bases (e.g., NaOH) cleave the thiazole ring under harsh conditions .
Biological Activity-Driven Reactions
Analogues of this compound exhibit antiproliferative activity via:
-
CDK9 Inhibition : The pyrazole-piperazine motif binds ATP pockets, reducing Mcl-1 protein levels .
-
COX-2 Inhibition : The benzothiazole core suppresses prostaglandin synthesis .
Key Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole Derivatives with Heterocyclic Substitutions
- 5-Amino-1-[2-(1,3-Benzothiazol-2-Ylthio)Propanoyl]-3-Methyl-1H-Pyrazole-4-Carbonitrile (5c) Structure: Features a benzothiazole-thioether linked to a propanoyl-pyrazole. Comparison: Unlike the target compound, 5c lacks a piperazine ring and instead has a thioether bridge. This structural difference reduces solubility and may alter binding kinetics, as thioethers are less polar than piperazine . Activity: Reported antimicrobial properties, suggesting benzothiazole derivatives with sulfur linkages have bioactivity .
4-(1,3-Benzothiazol-2-Yl)-5-Methyl-2-Phenyl-1-Propynyl-1H-Pyrazol-3(2H)-One
Piperazine-Containing Analogs
- 7-[4-(Propan-2-Yl)Piperazin-1-Yl]-2-(8-Fluoro-2-Methylimidazo[1,2-a]Pyridin-6-Yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One Structure: Piperazine substituted with isopropyl and linked to a pyridopyrimidinone scaffold. Comparison: The pyridopyrimidinone core replaces benzothiazole, likely enhancing π-π stacking interactions. The isopropyl substitution on piperazine is retained, suggesting shared pharmacokinetic traits with the target compound .
6-Chloro-7-(4-(4-Chlorobenzyl)Piperazin-1-Yl)-2-(1,3-Dimethyl-1H-Pyrazol-4-Yl)-3H-Imidazo[4,5-b]Pyridine
- Structure : Piperazine functionalized with a chlorobenzyl group and linked to an imidazopyridine.
- Comparison : The chlorobenzyl group introduces lipophilicity, contrasting with the target compound’s pyrazole carbonyl. This substitution may improve blood-brain barrier penetration but reduce aqueous solubility .
Pyrazole-Based Derivatives
1-Phenyl-3-(4-(Prop-2-Yn-1-Yloxy)-Phenyl)-1H-Pyrazole-4-Carbaldehyde (6)
- Structure : Propargylated pyrazole with a phenyl group.
- Comparison : The propargyl ether increases rigidity and electron-deficient character, differing from the target compound’s piperazine-benzothiazole architecture. Such modifications could lead to divergent antioxidant or antimicrobial activities .
- 5-Amino-1-[2-(1,3,4-Thiadiazol-2-Ylthio)Propanoyl]-3-Phenyl-1H-Pyrazole-4-Carbonitrile (9d) Structure: Thiadiazole-thioether linked to a pyrazole-propanoyl chain.
Key Comparative Data Table
Preparation Methods
Formation of 2-Mercapto-4-isopropyl-1,3-benzothiazole
4-Isopropyl-2-aminophenol undergoes reflux with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, forming 2-mercapto-4-isopropyl-1,3-benzothiazole. This reaction proceeds via nucleophilic attack of the thiolate ion on CS₂, followed by cyclization.
Reaction Conditions :
Chlorination to 2-Chloro-4-isopropyl-1,3-benzothiazole
The mercapto group is replaced with chlorine using phosphorus pentachloride (PCl₅) in dry toluene.
Reaction Conditions :
-
Solvent : Dry toluene
-
Reagent : PCl₅ (1.2 equivalents)
-
Temperature : 120°C
-
Time : 3 hours
Synthesis of the 1-Methylpyrazole-3-Carbonyl-Piperazine Moiety
The piperazine-pyrazole-carbonyl side chain requires sequential functionalization of piperazine.
Preparation of 1-Methylpyrazole-3-Carboxylic Acid
1-Methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0) is hydrolyzed to the corresponding carboxylic acid.
Procedure :
Activation to 1-Methylpyrazole-3-Carbonyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Time : 2 hours
Acylation of Piperazine
Piperazine reacts with 1-methylpyrazole-3-carbonyl chloride in a 1:1 molar ratio to prevent over-acylation.
Reaction Conditions :
-
Solvent : Dry acetonitrile
-
Base : Triethylamine (TEA)
-
Temperature : 0°C → room temperature
-
Time : 30 minutes
Coupling of Benzothiazole and Piperazine-Pyrazole Components
The final step involves nucleophilic aromatic substitution (SNAr) between 2-chloro-4-isopropyl-1,3-benzothiazole and 1-(1-methylpyrazole-3-carbonyl)piperazine.
Procedure :
-
Reactants :
-
2-Chloro-4-isopropyl-1,3-benzothiazole (1 equivalent)
-
1-(1-Methylpyrazole-3-carbonyl)piperazine (1.1 equivalents)
-
-
Solvent : Dry acetonitrile
-
Conditions : Stirring at 0°C → room temperature for 30 minutes.
-
Workup : Quenching with ice water, extraction with ethyl acetate, and purification via flash chromatography.
Analytical Characterization
Spectroscopic Data
Purity and Elemental Analysis
-
Calcd : C, 60.82%; H, 5.96%; N, 19.70%.
Optimization and Challenges
Side Reactions
Q & A
Q. What synthetic methodologies are recommended for constructing the piperazine-linked benzothiazole core of this compound?
The synthesis of piperazine-linked heterocycles typically involves multi-step reactions. Key steps include:
- Coupling reactions : Use of nucleophilic substitution or palladium-catalyzed cross-coupling to attach the piperazine moiety to the benzothiazole scaffold. For example, alkylation of piperazine derivatives with activated benzothiazole intermediates (e.g., bromo- or chlorobenzothiazoles) under reflux conditions in aprotic solvents like acetonitrile .
- Amide bond formation : The 1-methylpyrazole-3-carbonyl group can be introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine amine and the pyrazole carboxylic acid derivative .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency. Catalytic amounts of bases like triethylamine may aid deprotonation .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Critical characterization methods include:
- 1H/13C NMR : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH(CH3)2), piperazine protons (δ 2.5–3.5 ppm), and benzothiazole aromatic protons (δ 7.0–8.5 ppm). Carbon signals for the thiazole sulfur-adjacent carbons typically appear at δ 160–170 ppm .
- HRMS : Verify the molecular ion peak matching the exact mass (calculated via software like ChemDraw).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzothiazole C=N/C-S bonds (1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?
Docking protocols involve:
- Target selection : Prioritize proteins with known affinity for benzothiazole or piperazine derivatives (e.g., kinases, GPCRs). For example, PI3K inhibitors like GDC-0941 share structural motifs with benzothiazoles .
- Software tools : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Key parameters include grid box size (centered on active sites) and scoring functions (e.g., binding energy < −7 kcal/mol suggests strong affinity) .
- Validation : Compare docking poses with crystallographic data (e.g., overlay with co-crystal ligands like adenosine triphosphate in PI3K) .
Q. What strategies address contradictions in biological activity data across structural analogs?
Discrepancies in activity may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., NO2, F) on the pyrazole ring can alter π-π stacking or hydrogen bonding. For example, fluorinated analogs in showed enhanced anti-inflammatory activity compared to methoxy derivatives.
- Assay variability : Standardize assays (e.g., cell lines, incubation times) and validate with positive controls (e.g., known inhibitors of PI3K or COX-2) .
- Data normalization : Use Z-score analysis to account for inter-experimental variability .
Q. How can synthetic routes be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd for coupling) or organocatalysts (e.g., DMAP for acylations) may enhance reaction rates .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., amide bond formation) .
- Purification : Use preparative HPLC or silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate → DCM/methanol) .
Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?
Key assays include:
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound depletion .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
- CYP inhibition : Fluorescence-based assays for major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
Methodological Challenges and Solutions
Q. How to resolve spectral overlaps in NMR characterization?
- 2D NMR : HSQC and HMBC experiments differentiate overlapping signals (e.g., piperazine CH2 vs. benzothiazole protons) .
- Deuteration : Exchangeable protons (e.g., NH) can be identified via D2O shake .
Q. How to design SAR studies for this compound?
- Analog libraries : Synthesize derivatives with variations in the pyrazole (e.g., methyl → ethyl), piperazine (e.g., aryl substitutions), and benzothiazole (e.g., halogenation) .
- Activity cliffs : Use computational tools (e.g., MOE) to correlate structural changes with IC50 shifts in enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
